Disuprazole
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Description
Disuprazole is a 4-ethylthio-3-methylpyridine analogue of omeprazole with no substituent on the benzimidazole ring, with selective and irreversible proton pump inhibitor activity. Once converted to its active sulfenamide form, disuprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+/K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion.
properties
CAS RN |
99499-40-8 |
---|---|
Product Name |
Disuprazole |
Molecular Formula |
C16H17N3OS2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3OS2/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
YWQUFKJVMWHDSN-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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